4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-
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Overview
Description
4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- is a complex organic compound that features a piperidinol core linked to a naphthyridine and isoindolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- typically involves multi-step organic reactions. Key steps may include:
- Formation of the piperidinol core through reduction or substitution reactions.
- Coupling of the naphthyridine and isoindolinone moieties via acylation or condensation reactions.
- Purification and characterization using techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
- Use of cost-effective reagents and catalysts.
- Implementation of continuous flow chemistry for improved efficiency.
- Adherence to Good Manufacturing Practices (GMP) for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Pharmaceutical Research: Explored for its potential as a therapeutic agent in treating diseases such as cancer or infections.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved might include:
Inhibition of Enzymes: Binding to active sites and inhibiting enzyme activity.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinol Derivatives: Compounds with similar piperidinol cores but different substituents.
Naphthyridine Compounds: Compounds featuring the naphthyridine moiety with various functional groups.
Isoindolinone Derivatives: Compounds with the isoindolinone structure and different side chains.
Uniqueness
The uniqueness of 4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
CAS No. |
103255-83-0 |
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Molecular Formula |
C23H21ClN4O3 |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C23H21ClN4O3/c24-19-7-5-14-6-8-20(26-22(14)25-19)28-18(16-3-1-2-4-17(16)23(28)31)13-21(30)27-11-9-15(29)10-12-27/h1-8,15,18,29H,9-13H2 |
InChI Key |
MENRZGQHZLNTSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2C3=CC=CC=C3C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl |
Origin of Product |
United States |
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